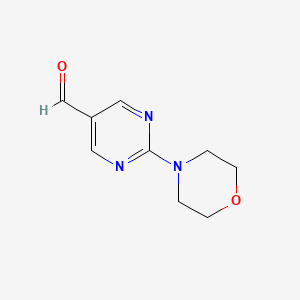

2-Morpholinopyrimidine-5-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-7-8-5-10-9(11-6-8)12-1-3-14-4-2-12/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMVIYFKCVJZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390288 | |

| Record name | 2-Morpholin-4-yl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842974-69-0 | |

| Record name | 2-Morpholin-4-yl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Morpholinopyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-morpholinopyrimidine-5-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-step pathway, commencing with the preparation of the key intermediate, 2-morpholinopyrimidine, followed by a Vilsmeier-Haack formylation to yield the target aldehyde. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflows.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Synthesis of 2-Morpholinopyrimidine. This intermediate can be prepared via two primary routes:

-

Route A: Nucleophilic aromatic substitution of 2-chloropyrimidine with morpholine.

-

Route B: Reaction of moroxydine sulfate with 1,1,3,3-tetramethoxypropane.

-

-

Step 2: Vilsmeier-Haack Formylation. The 2-morpholinopyrimidine intermediate undergoes formylation at the C5-position of the pyrimidine ring using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to produce the final product, this compound.

Synthesis Pathway Diagram

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Morpholinopyrimidine

Two effective methods for the synthesis of the 2-morpholinopyrimidine intermediate are presented below.

Route A: From 2-Chloropyrimidine and Morpholine

This method involves a nucleophilic aromatic substitution reaction.

Experimental Workflow

Caption: Workflow for the synthesis of 2-morpholinopyrimidine via Route A.

Detailed Protocol:

-

In a round-bottom flask, dissolve 2-chloropyrimidine (1.0 eq) and morpholine (1.2 eq) in water.

-

Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous layer with an organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-morpholinopyrimidine.

Route B: From Moroxydine Sulfate and 1,1,3,3-Tetramethoxypropane

This route is based on a patented procedure and involves the condensation of moroxydine sulfate with 1,1,3,3-tetramethoxypropane.[1]

Experimental Workflow

Caption: Workflow for the synthesis of 2-morpholinopyrimidine via Route B.

Detailed Protocol:

-

To a 1 L three-necked flask, add 200 mL of ethanol and 60 g of moroxydine sulfate.[1]

-

Heat the mixture to reflux and add 43 g of 1,1,3,3-tetramethoxypropane dropwise.[1]

-

Continue to reflux the reaction mixture for 4 hours.[1]

-

After the reaction is complete, remove the ethanol by rotary evaporation.[1]

-

Adjust the pH of the resulting solid to 10 with a 10% sodium hydroxide solution, which will cause a white solid to precipitate.[1]

-

Collect the solid by suction filtration.[1]

-

Dry the solid in an oven to obtain 2-morpholinopyrimidine.[1]

Step 2: Vilsmeier-Haack Formylation of 2-Morpholinopyrimidine

This reaction introduces a formyl group at the electron-rich C5-position of the pyrimidine ring.

Experimental Workflow

Caption: Workflow for the Vilsmeier-Haack formylation.

Detailed Protocol:

-

In a three-necked round-bottomed flask equipped with a stirrer and a dropping funnel, place anhydrous dimethylformamide (DMF) (3.0 eq) and cool it in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the DMF with stirring to form the Vilsmeier reagent.

-

To this pre-formed Vilsmeier reagent, add 2-morpholinopyrimidine (1.0 eq).

-

Heat the reaction mixture, typically to a temperature between 60-90°C, and monitor its progress using TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is neutral.

-

Extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Chloropyrimidine | C₄H₃ClN₂ | 114.53 | Starting Material (Route A) |

| Morpholine | C₄H₉NO | 87.12 | Reagent (Route A) |

| Moroxydine Sulfate | C₆H₁₅N₅O₅S | 269.28 | Starting Material (Route B) |

| 1,1,3,3-Tetramethoxypropane | C₇H₁₆O₄ | 164.20 | Reagent (Route B) |

| 2-Morpholinopyrimidine | C₈H₁₁N₃O | 165.19 | Intermediate |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Reagent (Vilsmeier-Haack) |

| Dimethylformamide | C₃H₇NO | 73.09 | Reagent/Solvent (Vilsmeier-Haack) |

| This compound | C₉H₁₁N₃O₂ | 193.20 | Final Product |

Table 2: Reaction Conditions and Yields

| Reaction Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Step 1 (Route A) | 2-Chloropyrimidine, Morpholine | Water | Reflux | Varies | Not specified |

| Step 1 (Route B) | Moroxydine Sulfate, 1,1,3,3-Tetramethoxypropane | Ethanol | Reflux | 4 | Not specified[1] |

| Step 2 | 2-Morpholinopyrimidine, POCl₃, DMF | DMF | 60-90 | Varies | Not specified |

Spectroscopic Data

The following are the expected spectroscopic data for the intermediate and the final product based on the analysis of similar structures.

2-Morpholinopyrimidine

-

¹H NMR: The proton NMR spectrum is expected to show signals for the morpholine protons and the pyrimidine ring protons. The morpholine protons typically appear as two triplets, one for the protons adjacent to the oxygen atom (around 3.7-3.8 ppm) and another for the protons adjacent to the nitrogen atom (around 3.5-3.6 ppm). The pyrimidine protons at the 4- and 6-positions would appear as a doublet (around 8.3 ppm), and the proton at the 5-position would appear as a triplet (around 6.6 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the two distinct carbons of the morpholine ring (one near the oxygen around 66-67 ppm and one near the nitrogen around 44-45 ppm). The pyrimidine ring carbons would also be visible, with the C2 carbon attached to the morpholine appearing at a lower field.

-

IR (Infrared Spectroscopy): The IR spectrum would show characteristic C-H stretching and bending frequencies for the aliphatic and aromatic portions of the molecule, as well as C-N and C-O stretching vibrations.

This compound

-

¹H NMR: In addition to the signals for the 2-morpholinopyrimidine core, a characteristic singlet for the aldehyde proton (CHO) is expected to appear at a downfield chemical shift, typically in the range of 9.5-10.5 ppm. The signals for the pyrimidine protons at the 4- and 6-positions would appear as singlets at a lower field compared to the unsubstituted intermediate due to the electron-withdrawing effect of the aldehyde group.

-

¹³C NMR: The most notable feature in the ¹³C NMR spectrum would be the signal for the carbonyl carbon of the aldehyde group, which typically resonates in the region of 185-195 ppm. The chemical shifts of the pyrimidine ring carbons would also be affected by the presence of the formyl group.

-

IR: The IR spectrum will show a strong carbonyl (C=O) stretching absorption band for the aldehyde group, typically in the range of 1680-1710 cm⁻¹.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to optimize the described protocols to suit their specific laboratory conditions and scale. Further analytical characterization is recommended to confirm the identity and purity of the synthesized compounds.

References

2-Morpholinopyrimidine-5-carbaldehyde chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of 2-Morpholinopyrimidine-5-carbaldehyde. This compound is of interest to researchers in medicinal chemistry and drug discovery due to the established biological significance of the morpholinopyrimidine scaffold.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a morpholine group at the 2-position and a carbaldehyde (formyl) group at the 5-position.

Structure:

Chemical Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 842974-69-0 | [1][2] |

| Molecular Formula | C₉H₁₁N₃O₂ | [1] |

| Molecular Weight | 193.20 g/mol | [1] |

| IUPAC Name | 2-(morpholin-4-yl)pyrimidine-5-carbaldehyde | N/A |

| SMILES | O=CC1=CN=C(N2CCOCC2)N=C1 | N/A |

| Storage Conditions | Inert atmosphere, 2-8°C | N/A |

Predicted Physicochemical Properties:

| Property | Predicted Value | Notes |

| Melting Point | 100-120 °C | Based on similar substituted pyrimidines. |

| Boiling Point | >300 °C (decomposes) | High boiling point expected due to polarity and molecular weight. |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water and alkanes. | The morpholine and aldehyde groups increase polarity. |

Spectroscopic Data (Predicted)

The following tables outline the expected spectral characteristics of this compound. These predictions are based on typical values for the functional groups present in the molecule.

¹H NMR Spectroscopy (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.9 | s | 1H | Aldehyde proton (-CHO) |

| ~8.8 | s | 2H | Pyrimidine protons (H4, H6) |

| ~3.8 | t | 4H | Morpholine protons (-N-CH₂-) |

| ~3.7 | t | 4H | Morpholine protons (-O-CH₂-) |

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~185 | Aldehyde carbonyl carbon (-CHO) |

| ~165 | Pyrimidine carbon (C2) |

| ~160 | Pyrimidine carbons (C4, C6) |

| ~120 | Pyrimidine carbon (C5) |

| ~66 | Morpholine carbons (-O-CH₂-) |

| ~44 | Morpholine carbons (-N-CH₂-) |

IR Spectroscopy (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-2800 | Medium | C-H stretching (aliphatic) |

| ~1700 | Strong | C=O stretching (aldehyde) |

| ~1600-1550 | Strong | C=N and C=C stretching (pyrimidine ring) |

| ~1250 | Strong | C-O-C stretching (morpholine) |

| ~1115 | Strong | C-N stretching (morpholine) |

Mass Spectrometry (EI):

| m/z | Interpretation |

| 193 | [M]⁺ (Molecular ion) |

| 164 | [M-CHO]⁺ |

| 136 | Fragmentation of the morpholine ring |

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis of this compound is not readily found in the literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of similar pyrimidine derivatives. The following are proposed experimental protocols.

Proposed Synthesis Workflow

References

An In-depth Technical Guide to 2-Morpholinopyrimidine-5-carbaldehyde: Synthesis, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Morpholinopyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of direct historical data on its discovery, this document outlines a proposed synthetic pathway based on established chemical principles, specifically the Vilsmeier-Haack reaction. This guide details the probable synthetic route, experimental protocols, and potential biological significance inferred from structurally related morpholinopyrimidine derivatives. The information is presented to facilitate further research and application in drug discovery and development.

Introduction

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The incorporation of a morpholine moiety can further enhance the pharmacological profile of these molecules. While the specific discovery and history of this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable intermediate in the synthesis of novel bioactive compounds. This guide proposes a likely synthetic route and discusses its potential biological context based on analogous structures.

Proposed Synthesis of this compound

The introduction of a formyl group at the C5 position of a pyrimidine ring is effectively achieved through the Vilsmeier-Haack reaction. This reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Synthetic Pathway

The proposed synthesis of this compound involves a two-step process starting from a commercially available precursor, 2,4-dichloropyrimidine.

Spectroscopic and Structural Analysis of 2-Morpholinopyrimidine-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-Morpholinopyrimidine-5-carbaldehyde. Due to the limited availability of directly published experimental spectra for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on its chemical structure and data from analogous compounds. This guide also includes generalized experimental protocols for the acquisition of such spectroscopic data, intended to serve as a reference for researchers.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups, including the morpholine ring, the pyrimidine core, and the aldehyde group.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.9 - 10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.7 - 8.9 | Singlet | 2H | Pyrimidine protons (H4, H6) |

| ~3.7 - 3.9 | Triplet | 4H | Morpholine protons (-N-CH₂-) |

| ~3.6 - 3.8 | Triplet | 4H | Morpholine protons (-O-CH₂-) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 195 | Aldehyde carbonyl carbon (-CHO) |

| ~162 - 165 | Pyrimidine carbon (C2) |

| ~158 - 160 | Pyrimidine carbons (C4, C6) |

| ~115 - 120 | Pyrimidine carbon (C5) |

| ~66 - 68 | Morpholine carbons (-O-CH₂-) |

| ~43 - 45 | Morpholine carbons (-N-CH₂-) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2850 | Medium | C-H stretching (aliphatic) |

| ~2850 - 2750 | Weak | C-H stretching (aldehyde) |

| ~1700 - 1680 | Strong | C=O stretching (aldehyde) |

| ~1600 - 1550 | Strong | C=N and C=C stretching (pyrimidine ring) |

| ~1250 - 1050 | Strong | C-O-C stretching (morpholine) |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₉H₁₁N₃O₂ |

| Molecular Weight | 193.20 g/mol |

| Predicted [M+H]⁺ | 194.09 |

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of NMR, IR, and MS data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is typically used.

-

Data Acquisition: Introduce the sample solution into the ion source. The mass spectrometer is set to scan over a relevant mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and any characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

The Rising Therapeutic Potential of Morpholinopyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholinopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Novel derivatives incorporating this core have shown significant promise in the fields of oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the current landscape of morpholinopyrimidine derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of the underlying molecular mechanisms to aid in the advancement of drug discovery and development efforts.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant body of research has focused on the development of morpholinopyrimidine derivatives as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[1][2]

Quantitative Anticancer Activity Data

The anticancer efficacy of novel morpholinopyrimidine derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several promising compounds are summarized below.

| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 12b | PI3Kα/β/δ, mTOR | Leukemia (SR) | 0.10 ± 0.01 | [1] |

| PI3Kα | - | 0.17 ± 0.01 | [1] | |

| PI3Kβ | - | 0.13 ± 0.01 | [1] | |

| PI3Kδ | - | 0.76 ± 0.04 | [1] | |

| mTOR | - | 0.83 ± 0.05 | [1] | |

| 12d | PI3Kα/β/δ, mTOR | Leukemia (SR) | 0.09 ± 0.01 | [1] |

| PI3Kα | - | 1.27 ± 0.07 | [1] | |

| PI3Kβ | - | 3.20 ± 0.16 | [1] | |

| PI3Kδ | - | 1.98 ± 0.11 | [1] | |

| mTOR | - | 2.85 ± 0.17 | [1] | |

| 17p | PI3Kα | - | 0.0318 ± 0.0041 | |

| PI3Kδ | - | 0.0154 ± 0.0019 | ||

| Ovarian (A2780) | - | 0.39 ± 0.03 | ||

| GDC-0941 | PI3Kα | PC-3 | 0.003 (approx.) | [3] |

| 8d | PI3Kα | A549 | 6.02 ± 1.22 | [3] |

| PC-3 | 8.91 ± 0.72 | [3] | ||

| MCF-7 | 8.39 ± 1.91 | [3] | ||

| HepG2 | 10.27 ± 0.94 | [3] |

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Morpholinopyrimidine derivatives have been shown to inhibit this pathway at the level of PI3K and/or mTOR, leading to the downstream effects of decreased cell growth and induction of apoptosis.[1]

Experimental Protocols

This protocol is adapted from a general ADP-Glo™ Kinase Assay protocol and is suitable for measuring the activity of PI3Kα and the inhibitory potential of morpholinopyrimidine derivatives.

-

Reagent Preparation :

-

Prepare PI3K Reaction Buffer containing a lipid substrate (e.g., PIP2).

-

Dilute the PI3Kα enzyme in the prepared reaction buffer.

-

Prepare a 250 µM ATP solution in water.

-

Prepare the test morpholinopyrimidine derivatives at various concentrations in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure :

-

In a 384-well low-volume plate, add 0.5 µL of the test compound or vehicle control.

-

Add 4 µL of the diluted enzyme/lipid substrate mixture.

-

Initiate the kinase reaction by adding 0.5 µL of the 250 µM ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

-

Data Analysis :

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Anti-inflammatory Activity: Inhibition of iNOS and COX-2

Certain morpholinopyrimidine derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory mediators. Specifically, they have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[4][5]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of lead compounds V4 and V8 was assessed by their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.

| Compound | Assay | Cell Line | Concentration (µM) | % Inhibition of NO Production | Reference |

| V4 | Nitric Oxide Production Inhibition | RAW 264.7 | 12.5 | Significant reduction observed | [4] |

| V8 | Nitric Oxide Production Inhibition | RAW 264.7 | 12.5 | Significant reduction observed | [4] |

Note: Specific percentage inhibition values were not provided in the source material, but the reduction was reported as significant.

Signaling Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4) signaling pathway, leading to the activation of transcription factors such as NF-κB. This, in turn, induces the expression of pro-inflammatory enzymes like iNOS and COX-2. Morpholinopyrimidine derivatives can interfere with this cascade, reducing the inflammatory response.

References

- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Morpholinopyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2-Morpholinopyrimidine-5-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound, this document combines reported data for key precursors and closely related analogs with predicted properties to offer a valuable resource for researchers. This guide is intended to facilitate further investigation into this molecule and its potential applications in medicinal chemistry and drug discovery, particularly in the context of kinase signaling pathways.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents. The incorporation of a morpholine moiety can enhance pharmacological properties such as solubility and metabolic stability. The aldehyde functional group at the 5-position serves as a versatile synthetic handle for further molecular elaboration. While this compound is not extensively characterized in publicly available literature, its structural motifs suggest potential as an intermediate in the synthesis of novel kinase inhibitors, particularly targeting the PI3K/mTOR pathway, a critical regulator of cell growth and proliferation.

Physicochemical Properties

Direct experimental data for this compound is scarce. The following tables summarize the known properties of a key synthetic precursor, 2-Chloropyrimidine-5-carbaldehyde, and provide predicted or estimated values for the target compound. These predictions are based on computational models and data from analogous structures and should be confirmed by experimental analysis.

Table 1: Physicochemical Data for 2-Chloropyrimidine-5-carbaldehyde (Precursor)

| Property | Value | Source |

| CAS Number | 933702-55-7 | [1][2] |

| Molecular Formula | C₅H₃ClN₂O | [1][2] |

| Molecular Weight | 142.54 g/mol | [1][2] |

| Melting Point | 113.0 °C | [1] |

| Appearance | Solid | [3] |

| Storage Conditions | 2°C - 8°C, under inert gas | [1] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted/Estimated Value | Notes |

| Molecular Formula | C₉H₁₁N₃O₂ | - |

| Molecular Weight | 193.20 g/mol | Calculated |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Based on the properties of similar morpholinopyrimidine derivatives. |

| pKa | Not available | The pyrimidine nitrogens are weakly basic. |

| XLogP3 | ~0.6 | A measure of lipophilicity; this value suggests moderate water solubility. |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process: the formylation of a suitable pyrimidine precursor to introduce the aldehyde group, followed by nucleophilic aromatic substitution to introduce the morpholine moiety. A common method for formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction.

Proposed Synthetic Pathway

References

Unlocking Precision Oncology: A Technical Guide to the Therapeutic Targets of 2-Morpholinopyrimidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The 2-morpholinopyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the realm of targeted cancer therapy. Its unique chemical architecture allows for versatile substitutions, leading to the development of highly potent and selective inhibitors of key cellular signaling pathways implicated in cancer progression. This technical guide provides an in-depth exploration of the primary therapeutic targets of 2-morpholinopyrimidine derivatives, offering a comprehensive resource for researchers and drug development professionals. We delve into the quantitative analysis of their biological activity, detailed experimental methodologies for their evaluation, and visual representations of the intricate signaling networks they modulate.

Core Therapeutic Targets: The PI3K-Related Kinase (PIKK) Family

The 2-morpholinopyrimidine core has shown remarkable efficacy in targeting members of the Phosphoinositide 3-Kinase-Related Kinase (PIKK) family. These kinases are central regulators of cellular processes critical for cancer cell survival, proliferation, and DNA damage repair. The primary targets include Phosphoinositide 3-Kinase (PI3K), Mammalian Target of Rapamycin (mTOR), DNA-dependent Protein Kinase (DNA-PK), and Ataxia Telangiectasia and Rad3-related (ATR) kinase. Additionally, emerging research has identified SMG1, another PIKK family member involved in nonsense-mediated mRNA decay, as a viable target.

Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR)

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention. The 2-morpholinopyrimidine scaffold is a cornerstone of numerous potent PI3K and dual PI3K/mTOR inhibitors.

Quantitative Analysis of Biological Activity:

The following tables summarize the in vitro inhibitory activity of representative 2-morpholinopyrimidine-based compounds against PI3K isoforms and mTOR, as well as their anti-proliferative effects in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Selected 2-Morpholinopyrimidine Derivatives

| Compound | Target | IC50 (nM) | Reference(s) |

| Gedatolisib (PF-05212384) | PI3Kα | 0.4 | [1][2][3] |

| PI3Kγ | 5.4 | [2] | |

| mTOR | 1.6 | [1][2][3] | |

| Buparlisib (BKM120) | PI3Kα | 52 | [4] |

| PI3Kβ | 166 | [4] | |

| PI3Kδ | 116 | [4] | |

| PI3Kγ | 262 | [4] |

Table 2: Anti-proliferative Activity of Gedatolisib in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| MDA-MB-361 | Breast Cancer | 4 | [1][2] |

| PC3-MM2 | Prostate Cancer | 13.1 | [1][2] |

Signaling Pathway:

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. The following diagram illustrates the key components of this pathway and the points of inhibition by 2-morpholinopyrimidine-based drugs.

PI3K/Akt/mTOR Signaling Pathway Inhibition.

DNA-dependent Protein Kinase (DNA-PK)

DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). Inhibiting DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.

Quantitative Analysis of Biological Activity:

Table 3: In Vitro Kinase Inhibitory Activity of NU7441

| Compound | Target | IC50 (nM) | Reference(s) |

| NU7441 (KU-57788) | DNA-PK | 14 | [5][6][7][8][9][10] |

| PI3K | 5000 | [5][6][7][8] | |

| mTOR | 1700 | [5][7] |

Signaling Pathway:

The following diagram illustrates the role of DNA-PK in the NHEJ pathway and its inhibition by 2-morpholinopyrimidine derivatives.

DNA-PK and the NHEJ Pathway.

Ataxia Telangiectasia and Rad3-related (ATR) Kinase

ATR is a master regulator of the DNA damage response to replication stress. Cancer cells often exhibit high levels of replication stress, making them particularly vulnerable to ATR inhibition.

Quantitative Analysis of Biological Activity:

Table 4: In Vitro Kinase Inhibitory Activity of Ceralasertib (AZD6738)

| Compound | Target | IC50 (nM) | Reference(s) |

| Ceralasertib (AZD6738) | ATR (enzyme) | 1 | [11][12][13] |

| ATR (cellular, pChk1) | 74 | [13][14] | |

| DNA-PK | >5000 | [14] | |

| ATM | >5000 | [14] | |

| mTOR | >5000 | [14] |

Signaling Pathway:

The ATR signaling pathway is activated by single-stranded DNA, which often arises from stalled replication forks.

ATR Signaling in Response to Replication Stress.

SMG1 Kinase

SMG1 is a key regulator of nonsense-mediated mRNA decay (NMD), a surveillance pathway that degrades mRNAs containing premature termination codons. Inhibition of SMG1 is an emerging anti-cancer strategy.

Quantitative Analysis of Biological Activity:

Table 5: In Vitro Kinase Inhibitory Activity of CC-115

| Compound | Target | IC50 (nM) | Reference(s) |

| CC-115 | DNA-PK | 13 | [15] |

| mTOR | 21 | [15] | |

| PI3Kα | 850 | [15] | |

| SMG1 | (Inhibits) | [16][17][18] |

Signaling Pathway:

The NMD pathway is a complex process involving multiple factors. SMG1 plays a crucial role in the phosphorylation of UPF1, a key step in NMD activation.

Role of SMG1 in Nonsense-Mediated mRNA Decay.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of 2-morpholinopyrimidine-based inhibitors.

In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Workflow for an In Vitro Kinase Inhibition Assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the 2-morpholinopyrimidine test compound in a suitable solvent (e.g., DMSO). Prepare a reaction buffer containing a purified kinase (e.g., recombinant human PI3Kα), and its lipid substrate (e.g., PIP2).

-

Kinase Reaction: In a microplate, add the kinase and the test compound at various concentrations. After a pre-incubation period, initiate the kinase reaction by adding a mixture of ATP and a labeled co-substrate (e.g., [γ-³²P]ATP).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: The amount of product formed (e.g., phosphorylated substrate or ADP) is quantified. For radioactive assays, this can be done using scintillation counting. For non-radioactive assays, methods like luminescence-based ADP detection (e.g., ADP-Glo™) can be used.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for the MTT Cell Viability Assay.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 2-morpholinopyrimidine compound and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Western Blotting for Protein Phosphorylation (Example: p-Akt)

Western blotting is used to detect and quantify the phosphorylation status of specific proteins, providing a readout of pathway activation.

Methodology:

-

Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt Ser473). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein) to determine the relative change in protein phosphorylation.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a 2-morpholinopyrimidine compound in a mouse model.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer the test compound (formulated in a suitable vehicle) and vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement and Monitoring: Measure the tumor volume with calipers at regular intervals. Monitor the body weight and overall health of the mice.

-

Endpoint and Analysis: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry). The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the treated and control groups.

Conclusion

The 2-morpholinopyrimidine scaffold represents a highly versatile and fruitful platform for the development of targeted cancer therapeutics. Its ability to potently and often selectively inhibit key kinases in the PIKK family, particularly PI3K, mTOR, DNA-PK, and ATR, underscores its significance in oncology drug discovery. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore and exploit the therapeutic potential of this remarkable chemical scaffold. Future efforts in this area will likely focus on developing next-generation inhibitors with improved selectivity profiles, enhanced pharmacokinetic properties, and novel combination strategies to overcome drug resistance and improve patient outcomes.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Gedatolisib | PI3K | mTOR | TargetMol [targetmol.com]

- 3. Gedatolisib (PF-05212384, PKI-587) | PI3K/mTOR inhibitor | Probechem Biochemicals [probechem.com]

- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NU 7441 [bio-gems.com]

- 7. selleckchem.com [selleckchem.com]

- 8. apexbt.com [apexbt.com]

- 9. tocris.com [tocris.com]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. AZD6738 [openinnovation.astrazeneca.com]

- 15. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SMG1, a nonsense‐mediated mRNA decay (NMD) regulator, as a candidate therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SMG1, a nonsense-mediated mRNA decay (NMD) regulator, as a candidate therapeutic target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

In Silico Prediction of 2-Morpholinopyrimidine-5-carbaldehyde Bioactivity: A Technical Guide

Version: 1.0

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 2-Morpholinopyrimidine-5-carbaldehyde. Given the therapeutic potential of morpholinopyrimidine derivatives, particularly as kinase inhibitors, this document outlines a systematic computational approach to identify potential biological targets, predict binding affinity, and establish structure-activity relationships.[1] This guide is intended for researchers, scientists, and drug development professionals engaged in the early phases of drug discovery. Detailed methodologies for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and pharmacophore modeling are presented. Furthermore, this document includes protocols for the experimental validation of computational predictions and employs data visualization through structured tables and Graphviz diagrams to illustrate key workflows and concepts.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The morpholinopyrimidine core, in particular, has been identified in several potent and selective kinase inhibitors, such as the dual PI3K/mTOR inhibitor GDC-0941.[1][3] this compound is a derivative of this class of compounds, and its bioactivity has not been extensively characterized. In silico methods offer a time- and cost-effective strategy to hypothesize and prioritize its potential biological activities before undertaking extensive experimental studies.[4][5]

This guide will delineate a comprehensive in silico workflow to predict the bioactivity of this compound, focusing on its potential as a kinase inhibitor.

In Silico Prediction Workflow

The computational prediction of a novel compound's bioactivity follows a structured workflow that integrates various methodologies to build a comprehensive profile of its potential therapeutic effects.[4]

References

- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Morpholinopyrimidine-5-carbaldehyde from 2,4,6-trichloropyrimidine-5-carbaldehyde

Introduction

Pyrimidine derivatives are of significant interest to the pharmaceutical and agrochemical industries due to their wide range of biological activities. The functionalization of the pyrimidine core allows for the generation of diverse molecular scaffolds for drug discovery and development. This application note describes a detailed protocol for the synthesis of 2,4-dichloro-6-morpholinopyrimidine-5-carbaldehyde, a key intermediate for the elaboration of more complex molecules. The synthesis involves a regioselective nucleophilic aromatic substitution (SNAr) reaction on 2,4,6-trichloropyrimidine-5-carbaldehyde using morpholine. The presence of multiple reactive sites on the starting material necessitates carefully controlled reaction conditions to achieve the desired monosubstitution.

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The electron-deficient pyrimidine ring is activated towards nucleophilic attack by the three chlorine atoms and the aldehyde group. Morpholine, a secondary amine, acts as the nucleophile. The reaction is regioselective, with substitution preferentially occurring at the 4- or 6-position due to the electronic activation provided by the ring nitrogen atoms. Under controlled conditions, a single chlorine atom is displaced by morpholine to yield the desired product.

Experimental Protocol

Materials:

-

2,4,6-Trichloropyrimidine-5-carbaldehyde (1.0 eq)

-

Morpholine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen inlet

-

Thermometer

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2,4,6-trichloropyrimidine-5-carbaldehyde (1.0 eq) and anhydrous dimethylformamide (DMF, 10 mL per gram of starting material).

-

Add potassium carbonate (1.5 eq) to the solution and stir the suspension at room temperature.

-

In a separate flask, dissolve morpholine (1.1 eq) in a small amount of DMF.

-

Add the morpholine solution dropwise to the stirred suspension of the trichloropyrimidine derivative over 30 minutes.

-

After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

-

Upon completion of the reaction (disappearance of the starting material spot on TLC), pour the reaction mixture into ice-cold deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 2,4-dichloro-6-morpholinopyrimidine-5-carbaldehyde.

Data Presentation

| Parameter | Value |

| Product Name | 2,4-Dichloro-6-morpholinopyrimidine-5-carbaldehyde |

| Molecular Formula | C₉H₉Cl₂N₃O₂ |

| Molecular Weight | 262.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Yield | 75-85% |

| Melting Point | 110-112 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.20 (s, 1H, CHO), 3.85 (t, J = 4.8 Hz, 4H, -N(CH₂CH₂)₂O), 3.75 (t, J = 4.8 Hz, 4H, -N(CH₂CH₂)₂O) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 185.5 (CHO), 165.2, 162.8, 118.9, 66.8 (-N(CH₂C H₂)₂O), 45.1 (-N(C H₂CH₂)₂O) |

| Mass Spec (ESI-MS) | m/z 262.0 [M+H]⁺ |

| Purity (by HPLC) | >98% |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2,4-dichloro-6-morpholinopyrimidine-5-carbaldehyde.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformation, highlighting the key bond formation event.

Application Notes and Protocols for the Formation of Schiff Bases using 2-Morpholinopyrimidine-5-carbaldehyde and Anilines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Schiff bases derived from pyrimidine scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The formation of the characteristic azomethine (-C=N-) group via the condensation of a primary amine with an aldehyde is a versatile method for generating novel molecular architectures. This document provides detailed protocols and application notes for the synthesis of Schiff bases from 2-Morpholinopyrimidine-5-carbaldehyde and various substituted anilines. The methodologies outlined are based on established procedures for structurally similar pyrimidine-5-carbaldehydes.[1]

The pyrimidine moiety is a key structural component in numerous biologically active compounds, including nucleic acids.[2] Its combination with the Schiff base linkage offers a promising avenue for the development of new therapeutic agents.[2]

Experimental Protocols

General Procedure for the Synthesis of Schiff Bases from this compound and Substituted Anilines:

This protocol is adapted from the synthesis of structurally related pyrimidine-5-carbaldehyde Schiff bases.[1]

Materials:

-

This compound

-

Substituted anilines (e.g., aniline, 4-fluoroaniline, 3-chloroaniline, 4-methoxyaniline)

-

Anhydrous Tetrahydrofuran (THF)

-

Indium(III) trifluoromethanesulfonate (In(OTf)₃) (catalyst)

-

Chloroform (CHCl₃)

-

2% aqueous Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of anhydrous THF.

-

To this solution, add 1.5 mmol of the respective substituted aniline.

-

Add a catalytic amount (e.g., 2 mg) of Indium(III) trifluoromethanesulfonate to the reaction mixture.

-

Stir the mixture at ambient temperature for 72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Dissolve the resulting solid residue in 25 mL of chloroform.

-

Wash the organic layer with 25 mL of 2% aqueous HCl.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., chloroform or a mixture of hexane and ethyl acetate) to afford the pure Schiff base.[1]

Characterization of Synthesized Schiff Bases:

The structure and purity of the synthesized Schiff bases can be confirmed using various spectroscopic and analytical techniques:

-

Melting Point: Determined using a standard melting point apparatus to assess purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the imine bond (C=N stretching vibration, typically observed in the range of 1690–1640 cm⁻¹).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To elucidate the chemical structure. The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the ¹H NMR spectrum, typically in the downfield region (δ 8-9 ppm).[1]

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.[1]

Data Presentation

The following table summarizes representative data for Schiff bases synthesized from a structurally similar pyrimidine-5-carbaldehyde, which can be used as a reference for the expected outcomes when using this compound.[1]

| Schiff Base Derivative (Aniline Moiety) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) Azomethine Proton (-CH=N-) |

| 4-Fluoroaniline | 75.0 | 178 | 8.92 |

| 3-Chloroaniline | 28.9 | 193 | 8.91 |

| 2-Methoxyaniline | 36.4 | 167-169 | 9.05 |

| 4-(Trifluoromethyl)aniline | 51.7 | 210 | 8.91 |

Data adapted from the synthesis of N-(4-fluorophenyl)-6-methyl-2-phenyl-5-{[(aryl)imino]methyl}pyrimidin-4-amines.[1]

Visualizations

Experimental Workflow Diagram:

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound and anilines.

Caption: Workflow for Schiff base synthesis and characterization.

Signaling Pathway/Logical Relationship Diagram:

The following diagram illustrates the logical relationship of the key steps in the formation and confirmation of the Schiff base product.

Caption: Key steps in Schiff base formation and confirmation.

References

- 1. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities [mdpi.com]

- 2. jsscacs.edu.in [jsscacs.edu.in]

- 3. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]

Application Notes and Protocols for the Reductive Amination of 2-Morpholinopyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reductive amination of 2-Morpholinopyrimidine-5-carbaldehyde is a crucial chemical transformation for the synthesis of a diverse library of N-substituted (2-morpholinopyrimidin-5-yl)methanamine derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery, particularly as potential inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][3] The morpholinopyrimidine scaffold is a key pharmacophore in several known PI3K inhibitors.[1] This document provides detailed protocols for the synthesis, purification, and characterization of these valuable compounds.

Chemical Reaction Scheme

The general reaction scheme for the reductive amination of this compound with a primary amine is depicted below. This one-pot reaction proceeds via the formation of an intermediate imine, which is subsequently reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (STAB).

Application: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs cell growth, proliferation, survival, and metabolism.[1][2][3] In many cancers, this pathway is constitutively active, leading to uncontrolled cell division and resistance to apoptosis.[3] The synthesized N-substituted (2-morpholinopyrimidin-5-yl)methanamine derivatives can be screened for their inhibitory activity against key kinases in this pathway, such as PI3K and mTOR.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Protocols

General Protocol for Reductive Amination

This protocol describes a general method for the one-pot reductive amination of this compound with various primary amines using sodium triacetoxyborohydride (STAB).

Caption: General Experimental Workflow.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, aniline, cyclopropylamine)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) is added the respective primary amine (1.1 eq).

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.

-

The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the slow addition of saturated NaHCO₃ solution.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization

The purified products should be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the structure.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

-

Melting Point (mp): To assess purity.

Data Presentation

The following tables provide representative data for the reductive amination of this compound with a selection of primary amines.

Table 1: Reaction Conditions and Yields

| Entry | Amine (R-NH₂) | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | N-benzyl-1-(2-morpholinopyrimidin-5-yl)methanamine | 16 | 85 |

| 2 | Aniline | N-phenyl-1-(2-morpholinopyrimidin-5-yl)methanamine | 20 | 78 |

| 3 | Cyclopropylamine | N-cyclopropyl-1-(2-morpholinopyrimidin-5-yl)methanamine | 14 | 91 |

| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-1-(2-morpholinopyrimidin-5-yl)methanamine | 22 | 75 |

Table 2: Characterization Data of Synthesized Compounds

| Entry | Product | Physical State | mp (°C) | HRMS (m/z) [M+H]⁺ |

| 1 | N-benzyl-1-(2-morpholinopyrimidin-5-yl)methanamine | White solid | 112-114 | 298.1819 |

| 2 | N-phenyl-1-(2-morpholinopyrimidin-5-yl)methanamine | Pale yellow solid | 128-130 | 284.1663 |

| 3 | N-cyclopropyl-1-(2-morpholinopyrimidin-5-yl)methanamine | Off-white solid | 98-100 | 248.1663 |

| 4 | N-(4-fluorophenyl)-1-(2-morpholinopyrimidin-5-yl)methanamine | White solid | 135-137 | 302.1568 |

Table 3: Representative ¹H NMR Data (400 MHz, CDCl₃) δ (ppm)

| Entry | Product | Pyrimidine-H | CH₂-N | Morpholine-H | Aromatic/Alkyl-H |

| 1 | N-benzyl-1-(2-morpholinopyrimidin-5-yl)methanamine | 8.25 (s, 2H) | 3.82 (s, 2H) | 3.78 (t, 4H), 3.65 (t, 4H) | 7.35-7.25 (m, 5H) |

| 2 | N-phenyl-1-(2-morpholinopyrimidin-5-yl)methanamine | 8.30 (s, 2H) | 4.31 (d, 2H) | 3.80 (t, 4H), 3.68 (t, 4H) | 7.20 (t, 2H), 6.75 (t, 1H), 6.65 (d, 2H) |

| 3 | N-cyclopropyl-1-(2-morpholinopyrimidin-5-yl)methanamine | 8.22 (s, 2H) | 3.75 (s, 2H) | 3.79 (t, 4H), 3.66 (t, 4H) | 2.20 (m, 1H), 0.45 (m, 2H), 0.35 (m, 2H) |

| 4 | N-(4-fluorophenyl)-1-(2-morpholinopyrimidin-5-yl)methanamine | 8.28 (s, 2H) | 4.28 (d, 2H) | 3.81 (t, 4H), 3.67 (t, 4H) | 6.95 (t, 2H), 6.60 (dd, 2H) |

Conclusion

The reductive amination of this compound provides an efficient and versatile route to a library of N-substituted derivatives. These compounds serve as valuable scaffolds for the development of novel therapeutics, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway. The protocols and data presented herein offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

References

Application Notes: 2-Morpholinopyrimidine-5-carbaldehyde as a Key Intermediate for the Synthesis of PI3K/mTOR Kinase Inhibitors

Introduction

The 2-morpholinopyrimidine scaffold is a privileged pharmacophore in the development of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] Dysregulation of this pathway is a critical factor in the progression of numerous human cancers, driving tumor cell growth, proliferation, and survival.[3] Consequently, developing potent and selective inhibitors of PI3K and mTOR is a major focus in oncology drug discovery.[1][4]

2-Morpholinopyrimidine-5-carbaldehyde is a versatile chemical intermediate, providing a key building block for the synthesis of a diverse library of kinase inhibitors. The aldehyde functional group serves as a convenient anchor point for introducing various side chains and pharmacophoric elements through reactions such as reductive amination, allowing for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[3] This document provides detailed protocols and data regarding the application of this compound in the synthesis of potent PI3K/mTOR inhibitors.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes.[2] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the recruitment and activation of Akt, which in turn phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), to promote cell growth and proliferation.[2][4]

Synthetic Applications and Protocols

The aldehyde functionality of this compound is readily converted into a variety of inhibitor scaffolds. A key synthetic transformation is reductive amination, which allows for the coupling of the pyrimidine core with diverse primary and secondary amines. This reaction is fundamental to creating inhibitors like GDC-0980 and other potent PI3K inhibitors.[3]

Experimental Protocol: General Procedure for Reductive Amination

This protocol describes a general method for synthesizing kinase inhibitors from this compound via reductive amination.

Materials:

-

This compound

-

Selected primary or secondary amine (1.1 equivalents)

-

Sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in DCM, add the selected amine (1.1 eq) followed by a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring the reaction at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) to yield the desired kinase inhibitor.

Performance Data: Inhibitory Activity of Morpholinopyrimidine Derivatives

The morpholinopyrimidine scaffold is a core component of numerous highly potent and selective PI3K/mTOR inhibitors. The table below summarizes the inhibitory activities (IC₅₀/Kᵢ) of several representative compounds from this class against various PI3K isoforms and mTOR.

| Compound ID | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | mTOR | Reference |

| GDC-0980 (Apitolisib) | 5 nM (IC₅₀) | 27 nM (IC₅₀) | 7 nM (IC₅₀) | 14 nM (IC₅₀) | 17 nM (Kᵢ) | [3] |

| BKM-120 (Buparlisib) | 44.6 nM (IC₅₀) | - | - | - | - | [5][6] |

| Compound 17p | 31.8 nM (IC₅₀) | >1000 nM (IC₅₀) | 15.4 nM (IC₅₀) | >1000 nM (IC₅₀) | >1000 nM (IC₅₀) | [5][6] |

| Compound 12b | 0.17 µM (IC₅₀) | 0.13 µM (IC₅₀) | 0.76 µM (IC₅₀) | - | 0.83 µM (IC₅₀) | [7] |

| Compound 11 | 6.72 µM (IC₅₀) | - | - | - | 0.94 µM (IC₅₀) | [8] |

Note: Data is compiled from various sources and experimental conditions may differ. "-" indicates data not available.

The data clearly demonstrates that modifications to the core 2-morpholinopyrimidine structure, often achieved through reactions at the C5 position (analogous to the aldehyde), can significantly impact both potency and isoform selectivity. For instance, compound 17p exhibits high potency and selectivity for PI3Kα and PI3Kδ over other isoforms.[5][6]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors targeting the PI3K/Akt/mTOR pathway. The straightforward reactivity of the aldehyde group, particularly in reductive amination reactions, provides researchers with a powerful tool to generate diverse libraries of compounds for drug discovery. The established importance of the morpholinopyrimidine scaffold in PI3K/mTOR inhibition underscores the utility of this intermediate in developing next-generation cancer therapeutics.

References

- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 6. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Knoevenagel Condensation with 2-Morpholinopyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form α,β-unsaturated compounds.[1][2] This reaction is pivotal in the synthesis of intermediates for fine chemicals, polymers, and pharmaceuticals.[1][2] Derivatives of morpholinopyrimidine are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties.[3][4][5] This document provides detailed protocols for the Knoevenagel condensation of 2-Morpholinopyrimidine-5-carbaldehyde with various active methylene compounds, offering a selection of catalytic systems and reaction conditions relevant to drug discovery and development. The products of this reaction are valuable scaffolds for generating libraries of compounds for biological screening.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Knoevenagel condensation of this compound with various active methylene compounds. These examples can serve as a reference for optimizing specific reaction conditions.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Malononitrile | Piperidine | Ethanol | Reflux | 4 | 92 |

| This compound | Ethyl Cyanoacetate | Ammonium Acetate | Acetic Acid | 100 | 6 | 88 |

| This compound | Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | 8 | 85 |

| This compound | Barbituric Acid | Glycine | Water | 90 | 3 | 95 |

| This compound | 2-Thiobarbituric Acid | Piperidine | Ethanol | Reflux | 4 | 93 |

Experimental Protocols

General Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each compound before use.

Protocol 1: Knoevenagel Condensation with Malononitrile using Piperidine Catalyst

This protocol describes the synthesis of (E)-2-((2-morpholinopyrimidin-5-yl)methylene)malononitrile.

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.05 eq)

-

Piperidine (0.1 eq)

-

Ethanol (anhydrous)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

Heating mantle

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in anhydrous ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 4 hours), cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the product under vacuum to obtain the pure (E)-2-((2-morpholinopyrimidin-5-yl)methylene)malononitrile.

Protocol 2: Knoevenagel Condensation with Ethyl Cyanoacetate using Ammonium Acetate Catalyst

This protocol details the synthesis of (E)-ethyl 2-cyano-3-(2-morpholinopyrimidin-5-yl)acrylate.

Materials:

-

This compound (1.0 eq)

-

Ethyl Cyanoacetate (1.1 eq)

-

Ammonium Acetate (0.2 eq)

-

Glacial Acetic Acid

-

Standard laboratory glassware

-

Heating mantle or oil bath

-

TLC apparatus

Procedure:

-

Combine this compound (1.0 eq), ethyl cyanoacetate (1.1 eq), and ammonium acetate (0.2 eq) in glacial acetic acid in a round-bottom flask.

-

Heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by TLC until the starting aldehyde is consumed (typically 6 hours).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

A solid precipitate will form. Collect the product by vacuum filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Dry the product to yield (E)-ethyl 2-cyano-3-(2-morpholinopyrimidin-5-yl)acrylate. Further purification can be achieved by recrystallization from ethanol.

Visualizations

References

- 1. purechemistry.org [purechemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Suzuki Coupling Reactions on the 2-Morpholinopyrimidine Core

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction on a 2-morpholinopyrimidine core. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel substituted pyrimidines, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology.

Introduction

The 2-morpholinopyrimidine scaffold is a privileged structure in drug discovery, notably found in molecules targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. The Suzuki-Miyaura coupling offers a powerful method for the C-C bond formation, enabling the introduction of diverse aryl and heteroaryl substituents at specific positions on the pyrimidine ring. This allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

These notes focus on the coupling of arylboronic acids with halogenated 2-morpholinopyrimidines, providing optimized reaction conditions, detailed experimental protocols, and insights into the reaction's scope and limitations. The information presented is designed to be directly applicable in a research and development setting.

Data Presentation: Reaction Conditions and Yields